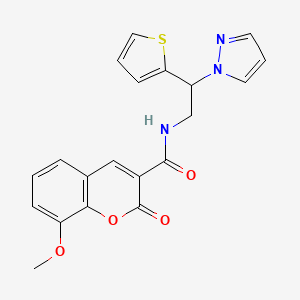

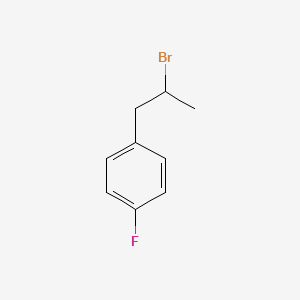

![molecular formula C13H14N4O3 B2877802 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921489-07-8](/img/structure/B2877802.png)

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyridopyrimidinone derivative, which is a class of compounds that often exhibit interesting biological activities. The molecule also contains an acetonitrile group, which could potentially be involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a pyridopyrimidinone core, an ethyl group, a methoxy group, and an acetonitrile group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetonitrile group could potentially undergo nucleophilic substitution reactions, while the pyridopyrimidinone core might be involved in various condensation or cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetonitrile group and the aromatic pyridopyrimidinone core could impact its solubility, boiling point, and other physical properties .Aplicaciones Científicas De Investigación

Oxidation and Sono-Thermal Reactions

Potassium Peroxydisulfate as an Oxidizing Agent : This compound has been studied in the context of its reactivity with potassium peroxydisulfate in aqueous acetonitrile, leading to the oxidation of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates. The oxidation process is influenced by the nature of the 4-substituent and the solvent, affecting the rate of oxidation and yielding products in good to excellent yields (Memarian & Farhadi, 2009).

Sono-Thermal Oxidation : Utilizing a combination of ultrasound and heat, this compound has been involved in the sono-thermal oxidation process. This method enhances the reaction rates compared to conventional reflux conditions, further indicating the significant role of the 4-substituent on the dihydropyrimidinone ring in affecting the reaction's rate (Memarian & Farhadi, 2008).

Synthesis of Antiviral and Anticancer Agents

Non-Nucleoside Analogs Synthesis : Research into the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which include pyrrolo[2,3-d]pyrimidine derivatives, has revealed insights into the antiviral activity of these compounds. Modifications at certain positions of the pyrrolo[2,3-d]pyrimidine ring structure have been found to affect the biological activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting the importance of specific substituents for antiviral efficacy (Renau et al., 1996).

Antimicrobial Activity

Pyrimidinone and Oxazinone Derivatives : A series of pyrimidinone, oxazinone, and their derivatives, synthesized using this compound as a starting material, have shown significant antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens (Hossan et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWAWLBSLIHHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

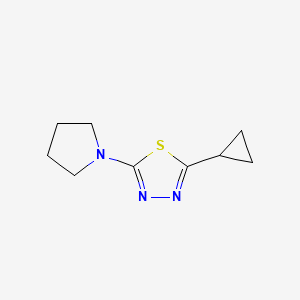

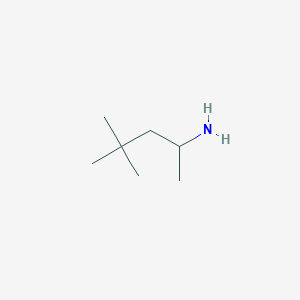

![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)

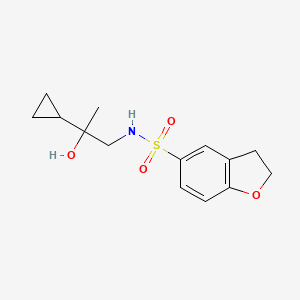

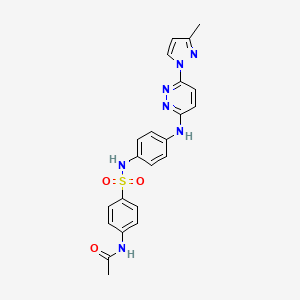

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)

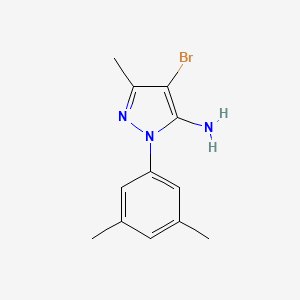

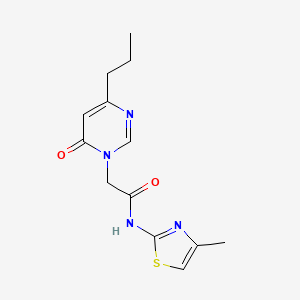

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)